Ethyl 2-amino-2-phenylbutanoate

Catalog No.
S1530013
CAS No.
6480-87-1
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-2-phenylbutanoate

CAS Number

6480-87-1

Product Name

Ethyl 2-amino-2-phenylbutanoate

IUPAC Name

ethyl 2-amino-2-phenylbutanoate

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-3-12(13,11(14)15-4-2)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3

InChI Key

JLEZVTIYNCKTNH-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)(C(=O)OCC)N

Synonyms

2-Amino-2-phenyl-butyric Acid Ethyl Ester; 2-Amino-2-phenylbutanoic Acid Ethyl Ester; α-Amino-α-ethyl-benzeneacetic Acid Ethyl Ester;

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)OCC)N

Bioreductive Preparation of ACE Inhibitors

Scientific Field: Pharmaceutical Chemistry

Application Summary: Ethyl 2-amino-2-phenylbutanoate serves as a precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial for managing hypertension by preventing the formation of angiotensin II, which in turn lowers blood pressure.

Methods of Application: The compound is used in a biocatalytic asymmetric reduction process involving carbonyl reductases. This method boasts high enantioselectivity and catalytic efficiency under mild reaction conditions, making it environmentally friendly .

Results Summary: The process results in the production of ®-2-hydroxy-4-phenylbutanoate esters, which are key intermediates for ACE inhibitors. The enantiomeric excess and yield of the product are significant, indicating the method’s effectiveness .

Enzyme-Catalyzed Asymmetric Synthesis

Scientific Field: Organic Chemistry

Application Summary: The compound is involved in enzyme-catalyzed asymmetric synthesis, which is a critical step in producing chiral pharmaceuticals.

Methods of Application: Carbonyl reductase enzymes from specific microorganisms are used to catalyze the reduction of Ethyl 2-oxo-4-phenylbutanoate to its corresponding hydroxy ester with high stereoselectivity .

Results Summary: The enzymatic process yields the desired chiral product with high enantioselectivity, which is essential for the pharmacological activity of the resulting drugs .

Catalytic Enantioselective Synthesis

Scientific Field: Synthetic Chemistry

Application Summary: This application involves the catalytic enantioselective synthesis of chiral intermediates for pharmaceuticals, utilizing Ethyl 2-amino-2-phenylbutanoate as a starting material.

Methods of Application: The synthesis employs transition metal catalysts or organocatalysts to facilitate the reaction under mild conditions, achieving high turnover numbers and enantioselectivity .

Results Summary: The process typically results in high yields of the desired chiral intermediates, with enantiomeric excess values often exceeding 90%, which is crucial for the subsequent synthesis of active pharmaceutical ingredients .

Chemoenzymatic Dynamic Kinetic Resolution

Scientific Field: Green Chemistry

Application Summary: Ethyl 2-amino-2-phenylbutanoate is used in chemoenzymatic dynamic kinetic resolution processes to produce enantiomerically pure compounds in an environmentally friendly manner.

Methods of Application: This approach combines chemical catalysis and enzymatic resolution in a single process, often using lipases or other hydrolases to achieve high selectivity and yield .

Results Summary: The dynamic kinetic resolution method provides a sustainable pathway to obtain high-purity enantiomers, with yields and enantiomeric excesses that are significantly improved compared to traditional methods .

Advanced Drug Delivery Systems

Scientific Field: Pharmaceutical Technology

Application Summary: Ethyl 2-amino-2-phenylbutanoate derivatives are explored for their potential in creating advanced drug delivery systems, such as prodrugs or targeted delivery molecules.

Methods of Application: The compound is chemically modified to enhance its pharmacokinetic properties or to enable targeted delivery to specific tissues or cells, often involving conjugation with polymers or antibodies .

Results Summary: These modifications have led to the development of drug delivery systems with improved efficacy, reduced toxicity, and controlled release profiles, enhancing patient outcomes .

Novel Pesticide Formulations

Scientific Field: Agricultural Science

Application Summary: The chiral nature of Ethyl 2-amino-2-phenylbutanoate is exploited to develop novel pesticide formulations with increased specificity and reduced off-target effects.

Methods of Application: The compound is used to synthesize chiral pesticides that exhibit selective activity against specific pests, minimizing harm to beneficial organisms and the environment .

Results Summary: These new formulations demonstrate superior efficacy at lower doses compared to racemic mixtures, contributing to sustainable agricultural practices .

Enzyme Discovery and Engineering

Scientific Field: Biocatalysis

Application Summary: Research into Ethyl 2-amino-2-phenylbutanoate has spurred the discovery and engineering of new enzymes for biocatalytic applications, enhancing the efficiency of industrial processes.

Methods of Application: Genomic and protein engineering techniques are used to identify, evolve, and optimize enzymes that can selectively transform Ethyl 2-amino-2-phenylbutanoate into valuable products .

Results Summary: This research has yielded enzymes with improved catalytic properties, such as higher activity, stability, and selectivity, which are beneficial for large-scale biotransformations .

Material Science Innovations

Scientific Field: Material Science

Application Summary: Ethyl 2-amino-2-phenylbutanoate is investigated for its potential in the synthesis of novel materials, such as polymers or organic electronic components.

Methods of Application: The compound is incorporated into polymeric chains or used as a building block for organic semiconductors, exploiting its chemical reactivity and structural properties .

Results Summary: The resulting materials exhibit unique properties, such as enhanced mechanical strength, electrical conductivity, or biodegradability, opening up new applications in various industries .

Ethyl 2-amino-2-phenylbutanoate is an organic compound characterized by its amine and ester functional groups. It has the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. The compound features a butanoate backbone with a phenyl group at the second carbon, making it a derivative of phenylalanine. Its structure can be represented as:

text
O ||C-C-C-NH2 | C6H5

This compound is notable for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.

, including:

  • Esterification: Reacting with acids to form esters.
  • Hydrolysis: In the presence of water and acid or base, it can revert to its constituent acid and alcohol.
  • Reduction: The amine group can be reduced to form secondary or tertiary amines.
  • Amino Acid Derivation: It can participate in reactions typical of amino acids, such as peptide bond formation.

Ethyl 2-amino-2-phenylbutanoate exhibits biological activities that make it relevant in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting hypertension and other cardiovascular conditions. Its derivatives have been studied for their potential anti-hypertensive effects, showcasing the compound's significance in drug development processes .

Several synthesis methods for ethyl 2-amino-2-phenylbutanoate have been documented:

  • Aldol Condensation: This method involves the reaction of acetophenone and ethyl acetoacetate under basic conditions to yield the desired product.
  • Grignard Reaction: A Grignard reagent derived from phenylmagnesium bromide reacts with ethyl acetoacetate to produce ethyl 2-amino-2-phenylbutanoate after hydrolysis .
  • Microbial Reduction: Ethyl 2-oxo-4-phenylbutanoate can be reduced using specific microbial strains such as Rhodotorula minuta and Candida holmii, which convert it into more active derivatives .

Studies have indicated that ethyl 2-amino-2-phenylbutanoate interacts with various biological systems, influencing metabolic pathways related to amino acids. Its derivatives have been evaluated for their binding affinity to specific receptors involved in blood pressure regulation, highlighting its potential role in therapeutic applications.

Ethyl 2-amino-2-phenylbutanoate shares structural similarities with several other compounds, including:

Compound NameStructure TypeUnique Features
Ethyl 2-hydroxy-4-phenylbutanoateHydroxy derivativeUsed as an intermediate for anti-hypertensive drugs .
Ethyl L-valinateValine derivativeExhibits different biological activities related to muscle metabolism.
Ethyl phenylacetatePhenyl derivativeCommonly used in flavoring and fragrance industries but lacks pharmacological properties.

The uniqueness of ethyl 2-amino-2-phenylbutanoate lies in its specific amine group configuration and its direct applications in medicinal chemistry, differentiating it from other similar compounds that may not possess such therapeutic relevance.

XLogP3

2

Dates

Last modified: 04-14-2024

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